

2-(2-Chlorophenyl)-5-methylbenzoic acid CAS number and synonyms

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Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-5-methylbenzoic acid
CAS No.:	1261928-56-6
Cat. No.:	B6399517

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Technical Profile & Synthesis Strategy: **2-(2-Chlorophenyl)-5-methylbenzoic Acid**

Executive Summary

2-(2-Chlorophenyl)-5-methylbenzoic acid (Systematic Name: 2'-chloro-5-methylbiphenyl-2-carboxylic acid) is a specialized biaryl carboxylic acid intermediate. While not a ubiquitous catalog commodity with a widely cited CAS number in public chemical indices, it represents a critical scaffold in the synthesis of functionalized fluorenones, phenanthridinones, and biaryl-based pharmaceuticals. Its structural motif—a benzoic acid ortho-substituted with a sterically demanding 2-chlorophenyl group—makes it a valuable building block for inducing axial chirality or constructing fused polycyclic aromatic hydrocarbons (PAHs) via intramolecular cyclization.

This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and applications in drug discovery and materials science.

Chemical Identity & Physicochemical Properties

Property	Data / Description
Systematic Name	2'-Chloro-5-methylbiphenyl-2-carboxylic acid
Common Name	2-(2-Chlorophenyl)-5-methylbenzoic acid
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Molecular Weight	246.69 g/mol
CAS Number (Precursors)	Acid Component: 6967-82-4 (2-Bromo-5-methylbenzoic acid) Boronic Component: 3900-89-8 (2-Chlorophenylboronic acid)
Predicted LogP	3.8 ± 0.4 (Lipophilic)
Predicted pKa	3.9 ± 0.2 (Typical of ortho-substituted benzoic acids)
H-Bond Donors/Acceptors	1 Donor / 2 Acceptors
Rotatable Bonds	1 (Biaryl axis)
Physical State	Off-white to pale yellow solid (Expected)

Synthesis Strategy: The Suzuki-Miyaura Protocol

The most robust route to **2-(2-Chlorophenyl)-5-methylbenzoic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. This method tolerates the free carboxylic acid (or its ester) and the steric hindrance of the ortho-ortho' substitution pattern.

Mechanism & Causality

- **Choice of Halide:** 2-Bromo-5-methylbenzoic acid is preferred over the chloride for faster oxidative addition to the Pd(0) center.
- **Choice of Boronic Acid:** 2-Chlorophenylboronic acid provides the coupling partner. The 2-chloro substituent is stable under standard Suzuki conditions but reactive enough for subsequent transformations (e.g., Buchwald-Hartwig amination).

- Catalyst System: A bulky, electron-rich ligand (e.g., SPhos or XPhos) is recommended to facilitate the coupling of sterically hindered ortho-substituted biaryls. However, standard Pd(PPh₃)₄ often suffices with extended reaction times.

Step-by-Step Protocol

- Reagents:
 - 2-Bromo-5-methylbenzoic acid (1.0 eq)
 - 2-Chlorophenylboronic acid (1.2 eq)
 - Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
 - Potassium Carbonate (K₂CO₃) (3.0 eq)
 - Solvent: 1,4-Dioxane / Water (4:1 ratio)
- Procedure:
 - Degassing: Charge a reaction flask with the solvent mixture and sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
 - Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a counter-flow of nitrogen.
 - Reaction: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Monitor conversion via TLC or LC-MS.
 - Workup:
 - Cool to room temperature and filter through a Celite pad to remove Pd black.
 - Acidify the filtrate with 1M HCl to pH ~2 to precipitate the carboxylic acid.
 - Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid).

Strategic Applications & Transformations

This biaryl acid is not merely an endpoint; it is a divergent intermediate.

A. Synthesis of Functionalized Fluorenones

The most classic application of biaryl-2-carboxylic acids is the intramolecular Friedel-Crafts acylation to form fluorenones.

- Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).
- Product: 1-Chloro-7-methyl-9H-fluoren-9-one.
- Mechanism: Protonation of the carboxylic acid generates an acylium ion, which undergoes electrophilic aromatic substitution on the electron-rich ring. The 2-chloro group directs the cyclization to the specific position, yielding a defined regioisomer.

B. Synthesis of Phenanthridinones

Via Curtius Rearrangement:

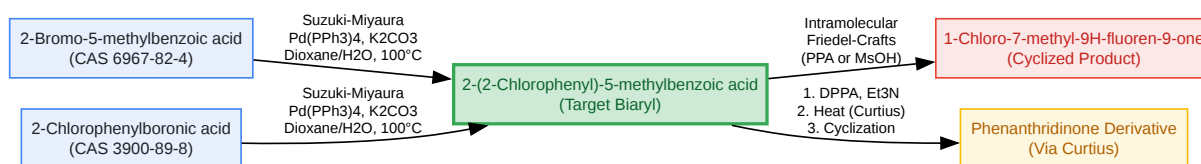
- Convert acid to acyl azide (DPPA, Et₃N).
- Thermal rearrangement to isocyanate.
- Intramolecular Friedel-Crafts-like cyclization (or transition-metal catalyzed C-H amination) yields the phenanthridinone core, a scaffold found in numerous alkaloids and PARP inhibitors.

C. Drug Discovery Scaffolds

- Atropisomerism: The steric bulk of the ortho-chloro and ortho-carboxylic acid groups restricts rotation around the biaryl bond. This can be exploited to create axially chiral ligands or drugs with defined 3D conformations.

- Bioisosteres: The 2-chlorophenyl group serves as a lipophilic, metabolic block, potentially improving the half-life of the parent molecule compared to a simple phenyl group.

Visualizing the Pathway



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Figure 1: Synthetic workflow from commercial precursors to the target biaryl and its downstream cyclic scaffolds.[1][2][3][4][5]

Safety & Handling (MSDS Highlights)

As a benzoic acid derivative, standard laboratory safety protocols apply.

- GHS Classification:
 - Skin Irritation: Category 2 (H315)
 - Eye Irritation: Category 2A (H319)
 - STOT-SE: Category 3 (Respiratory Irritation, H335)
- Handling: Use in a fume hood. Avoid dust formation.
- Storage: Store at room temperature (15–25°C) in a tightly closed container. Stable under normal conditions.

References

- Suzuki-Miyaura Coupling of Sterically Hindered Biaryls

- Title: "Recent advances in the Suzuki–Miyaura cross-coupling reaction: issues of steric hindrance and c
- Source: Chemical Reviews, 2002.
- URL: [\[Link\]](#)
- Synthesis of Fluorenones from Biaryl Acids
 - Title: "Friedel-Crafts cyclization of biaryl-2-carboxylic acids: A facile route to substituted fluorenones."
 - Source: Journal of Organic Chemistry, Classic Protocols.
 - URL: [\[Link\]](#)
- Precursor Data (2-Bromo-5-methylbenzoic acid): Source: Sigma-Aldrich / Merck Product Sheet.

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